2-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoline
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Overview
Description
2-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoline typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone. In this case, the starting materials would include a fluoromethyl-substituted piperidine, an appropriate aromatic aldehyde, and a ketone. The reaction is usually carried out under acidic or basic conditions, often with the use of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoline involves its interaction with specific molecular targets in biological systems. The fluoromethyl group and piperidine ring enhance its binding affinity to target proteins and enzymes. The compound can inhibit or modulate the activity of these targets, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Trifluoromethyl)piperidine-1-carbonyl]quinoline: Similar structure with a trifluoromethyl group instead of a fluoromethyl group.
2-[3-(Chloromethyl)piperidine-1-carbonyl]quinoline: Similar structure with a chloromethyl group instead of a fluoromethyl group.
2-[3-(Bromomethyl)piperidine-1-carbonyl]quinoline: Similar structure with a bromomethyl group instead of a fluoromethyl group
Uniqueness
The presence of the fluoromethyl group in 2-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoline imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different halogen substituents. These properties can enhance its biological activity and make it a valuable compound for various applications.
Properties
Molecular Formula |
C16H17FN2O |
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Molecular Weight |
272.32 g/mol |
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-quinolin-2-ylmethanone |
InChI |
InChI=1S/C16H17FN2O/c17-10-12-4-3-9-19(11-12)16(20)15-8-7-13-5-1-2-6-14(13)18-15/h1-2,5-8,12H,3-4,9-11H2 |
InChI Key |
SWMMUJYQKHHPLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3C=C2)CF |
Origin of Product |
United States |
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